Cas no 30388-31-9 (2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-)
30388-31-9 structure
Product Name:2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-
CAS No:30388-31-9
MF:C22H16N2O2
MW:340.374645233154
CID:1445668
PubChem ID:27160378
Update Time:2025-04-20
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]-
- 2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid
- (e)-2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid
- CHEMBL3582415
- 4-(Diphenylamino)-alpha-cyanocinnamic acid
- AKOS024386950
- DN-F01
- SCHEMBL10071971
- 30388-31-9
- CS-0226386
- (E)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid
- BDBM50092076
-
- Inchi: 1S/C22H16N2O2/c23-16-18(22(25)26)15-17-11-13-21(14-12-17)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15H,(H,25,26)/b18-15+
- InChI Key: DTGGJUIFYJXAJI-OBGWFSINSA-N
- SMILES: OC(/C(/C#N)=C/C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 340.12128
- Monoisotopic Mass: 340.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 64.3Ų
Experimental Properties
- PSA: 64.33
2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)phenyl]- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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